molecular formula C19H30ClNO5 B048744 Dipivefrina clorhidrato CAS No. 64019-93-8

Dipivefrina clorhidrato

Número de catálogo B048744
Número CAS: 64019-93-8
Peso molecular: 387.9 g/mol
Clave InChI: VKFAUCPBMAGVRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dipivefrin hydrochloride is a prodrug of epinephrine, designed to be hydrolyzed to epinephrine after absorption into the eye, primarily at the cornea. It is a lipophilic compound that allows for lower concentrations to achieve similar therapeutic effects as epinephrine hydrochloride, with reduced adverse effects. Dipivefrin is utilized for its ability to penetrate more easily into the anterior chamber of the eye, where it is converted into epinephrine. This conversion plays a crucial role in reducing intraocular pressure by enhancing aqueous humor outflow and decreasing its production through vasoconstriction (Anderson et al., 1980).

Synthesis and Molecular Structure Analysis

Dipivefrin hydrochloride's molecular structure, designed for enhanced ocular absorption, results from the addition of two pivalic acid groups to epinephrine, making it more lipophilic than its parent compound. This structural modification significantly influences its pharmacokinetics, enabling effective penetration through the corneal layer while minimizing systemic exposure and side effects.

Chemical Reactions and Properties

Upon topical application, dipivefrin undergoes enzymatic hydrolysis by esterases present in the cornea, leading to the release of epinephrine. This process involves various esterases, including cholinesterase and non-specific esterases, with cholinesterase showing a higher affinity for dipivefrin hydrolysis. This selective hydrolysis is pivotal for its intended therapeutic action in reducing intraocular pressure by facilitating epinephrine's adrenergic agonist activity within ocular tissues (Nakamura et al., 1993).

Physical Properties Analysis

The physical properties of dipivefrin, including its lipophilicity, play a significant role in its ocular pharmacokinetics. Its design as a lipophilic prodrug enhances its permeability across the cornea, leading to effective intraocular absorption. This property is crucial for achieving the desired therapeutic effect of lowering intraocular pressure with minimal systemic absorption and associated side effects.

Chemical Properties Analysis

The chemical stability of dipivefrin and its interaction with ocular enzymes are key aspects of its pharmacological profile. The ester linkages in dipivefrin make it a suitable substrate for corneal esterases, facilitating its conversion to epinephrine. This enzymatic hydrolysis is competitive, with variations in enzyme affinity affecting the rate and extent of dipivefrin conversion to its active form. The understanding of these interactions is essential for optimizing its therapeutic efficacy and safety profile (Nakamura et al., 1993).

Aplicaciones Científicas De Investigación

Manejo de la presión intraocular en el glaucoma

Dipivefrina clorhidrato: se utiliza principalmente como terapia inicial para el control de la presión intraocular en pacientes con glaucoma de ángulo abierto crónico . Es un profármaco de la epinefrina, lo que significa que se convierte en el compuesto activo, epinefrina, dentro del ojo humano. Esta conversión mejora la capacidad del fármaco para reducir la presión intraocular de manera eficaz.

Diseño y desarrollo de profármacos

La estructura de la dipivefrina, que incluye grupos pivaloílo, sirve como modelo para el diseño de profármacos con propiedades lipofílicas mejoradas . Esta característica mejora la penetración del fármaco en la cámara anterior del ojo, proporcionando una plantilla para el desarrollo de nuevos medicamentos oftálmicos.

Estudios de farmacocinética y dinámica

La investigación sobre la farmacocinética y dinámica de la dipivefrina ayuda a comprender cómo los profármacos se metabolizan y activan dentro del cuerpo . Estos estudios son cruciales para predecir el comportamiento del fármaco, optimizar la dosis y minimizar los efectos secundarios.

Estudios de eficacia comparativa

La dipivefrina se ha comparado con la epinefrina en estudios clínicos para evaluar su eficacia en la reducción de la presión intraocular . Tales estudios comparativos ayudan a establecer la equivalencia terapéutica o la superioridad de los nuevos fármacos sobre los tratamientos existentes.

Evaluaciones de seguridad y tolerabilidad

La menor incidencia de efectos adversos como ardor y escozor, comúnmente asociados con la epinefrina, hace que la dipivefrina sea objeto de investigación en evaluaciones de seguridad y tolerabilidad . Estos estudios son vitales para garantizar la comodidad del paciente y el cumplimiento del tratamiento.

Estandarización farmacéutica

La dipivefrina se utiliza como patrón de referencia en las pruebas de laboratorio prescritas por las farmacopeas . Esta aplicación es esencial para el control de calidad y la estandarización de los productos farmacéuticos.

Mecanismo De Acción

Mode of Action

Dipivefrin hydrochloride is a prodrug, which means it has little or no pharmacological activity until it is hydrolyzed into its active form, epinephrine, inside the human eye . The liberated epinephrine, an adrenergic agonist, interacts with its targets (α-and/or β2-adrenergic receptors) leading to a decrease in aqueous production and an enhancement of outflow facility .

Biochemical Pathways

The biochemical pathway primarily affected by dipivefrin hydrochloride involves the conversion of the prodrug into its active form, epinephrine, through enzyme hydrolysis . This process occurs inside the human eye. The activated epinephrine then interacts with α-and/or β2-adrenergic receptors, leading to changes in intraocular pressure .

Pharmacokinetics

The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber . This modification makes dipivefrin hydrochloride a more efficient delivery system for the parent drug (epinephrine) because less drug will be needed to produce the desired therapeutic response .

Action Environment

The action of dipivefrin hydrochloride is influenced by the environment within the human eye. The onset of action with one drop of dipivefrin hydrochloride ophthalmic solution occurs about 30 minutes after treatment, with maximum effect seen at about one hour . The use of a prodrug enhances absorption, making it a more efficient delivery system for the parent drug .

Safety and Hazards

Dipivefrin hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Direcciones Futuras

Dipivefrin is used as initial therapy for the control of intraocular pressure in chronic open-angle glaucoma . It is available only with your doctor’s prescription . The onset of action with one drop of dipivefrin hydrochloride ophthalmic solution occurs about 30 minutes after treatment, with maximum effect seen at about one hour .

Propiedades

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFAUCPBMAGVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045494
Record name Dipivefrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64019-93-8
Record name Dipivefrin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64019-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipivefrin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064019938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipivefrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-4-[1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene dipivalate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPIVEFRIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTH9UHV0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipivefrin hydrochloride
Reactant of Route 2
Reactant of Route 2
Dipivefrin hydrochloride
Reactant of Route 3
Reactant of Route 3
Dipivefrin hydrochloride
Reactant of Route 4
Reactant of Route 4
Dipivefrin hydrochloride
Reactant of Route 5
Reactant of Route 5
Dipivefrin hydrochloride
Reactant of Route 6
Reactant of Route 6
Dipivefrin hydrochloride

Q & A

ANone: While the provided abstracts do not explicitly detail the spectroscopic data, dipivefrin hydrochloride is a dipivalyl ester derivative of epinephrine. [] Its chemical structure consists of the epinephrine molecule with two pivalic acid moieties esterified to the hydroxyl groups.

ANone: Yes, research has explored alternative delivery systems for dipivefrin hydrochloride, aiming to enhance its therapeutic efficacy. One such approach involves incorporating the drug into a thermoresponsive sol-gel. [] This innovative formulation transitions from a liquid state at room temperature to a gel-like consistency upon contact with the ocular surface. [] This phase transition prolongs drug residence time, potentially improving its bioavailability and reducing administration frequency. []

ANone: Research suggests that approximately 55% to 65% of topically applied dipivefrin hydrochloride is systemically absorbed. [] Interestingly, despite its enhanced ocular absorption compared to epinephrine, the systemic absorption of both drugs is similar. [] Absorption occurs gradually over several hours, and a significant portion appears to occur through the gastrointestinal tract. []

ANone: While generally considered safe and well-tolerated, dipivefrin hydrochloride has been associated with potential adverse effects, particularly with long-term use. [] One such side effect is corneal vascularization, characterized by the abnormal growth of blood vessels into the cornea. [] This condition can impair corneal transparency and affect vision. [] Additionally, prolonged use of dipivefrin hydrochloride may contribute to ocular surface damage, potentially impacting tear film stability and conjunctival health. []

ANone: High-performance liquid chromatography (HPLC) is a widely utilized technique for quantifying dipivefrin hydrochloride in pharmaceutical preparations. [, , ] This method offers high sensitivity, accuracy, and reproducibility for analyzing drug content. [, , ] Moreover, HPLC can be coupled with chiral stationary phases to separate and quantify individual enantiomers of dipivefrin hydrochloride, providing valuable insights into drug purity and stability. []

ANone: The release of dipivefrin hydrochloride, particularly from gel-forming solutions, is influenced by factors such as the concentration of polymers used in the formulation. [] Lower polymer concentrations generally result in faster drug release rates. [] This highlights the importance of optimizing formulation parameters to achieve desired drug release profiles and therapeutic outcomes.

ANone: While the provided abstracts do not specify the exact year of introduction, dipivefrin hydrochloride emerged as a valuable addition to the glaucoma treatment armamentarium. [] Its development stemmed from the need for agents with improved ocular penetration and a reduced side effect profile compared to epinephrine. [, ]

ANone: Investigations into the mechanisms of action, pharmacokinetics, and potential side effects of dipivefrin hydrochloride have advanced knowledge of ocular drug delivery, corneal physiology, and the complexities of glaucoma management. [, , , , , ] These findings have implications for developing novel therapeutic strategies for other ocular diseases and improving long-term patient outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.